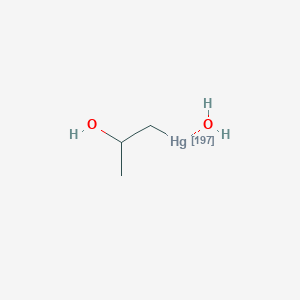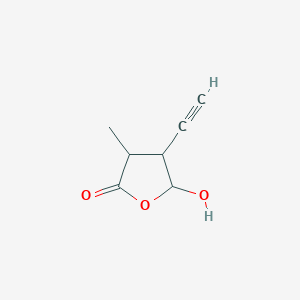
4-Ethynyl-5-hydroxy-3-methyloxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethynyl-5-hydroxy-3-methyloxolan-2-one is a chemical compound with a unique structure that includes an ethynyl group, a hydroxyl group, and a methyloxolanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-5-hydroxy-3-methyloxolan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of ethynyl derivatives and hydroxyl-containing compounds in the presence of catalysts to facilitate the formation of the oxolanone ring. The reaction conditions often include specific temperatures, pressures, and solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
4-Ethynyl-5-hydroxy-3-methyloxolan-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the ethynyl group may produce alkenes.
科学的研究の応用
4-Ethynyl-5-hydroxy-3-methyloxolan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Ethynyl-5-hydroxy-3-methyloxolan-2-one involves its interaction with specific molecular targets. The ethynyl group can participate in reactions that modify the activity of enzymes or receptors, while the hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile agent in various applications.
類似化合物との比較
Similar Compounds
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone: Known for its aroma properties and used in the food industry.
4-Hydroxy-5-methyl-3(2H)-furanone: Another compound with a similar structure, used in flavor and fragrance applications.
Uniqueness
4-Ethynyl-5-hydroxy-3-methyloxolan-2-one is unique due to the presence of the ethynyl group, which imparts distinct reactivity compared to similar compounds. This makes it valuable in synthetic chemistry and potential therapeutic applications.
特性
分子式 |
C7H8O3 |
|---|---|
分子量 |
140.14 g/mol |
IUPAC名 |
4-ethynyl-5-hydroxy-3-methyloxolan-2-one |
InChI |
InChI=1S/C7H8O3/c1-3-5-4(2)6(8)10-7(5)9/h1,4-5,7,9H,2H3 |
InChIキー |
ZEJNALGYAIIPJW-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(OC1=O)O)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


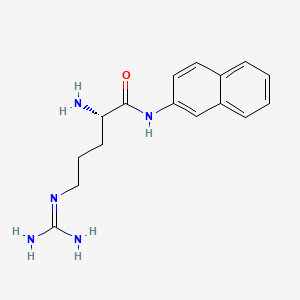
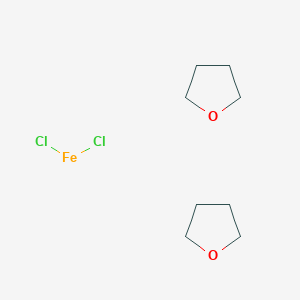
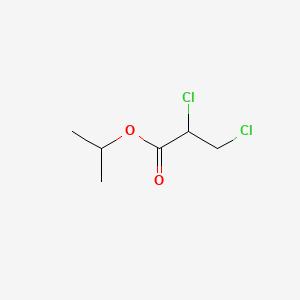
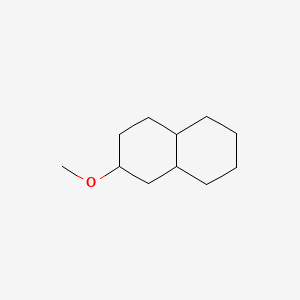
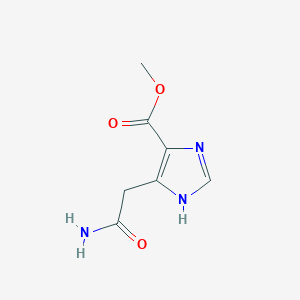
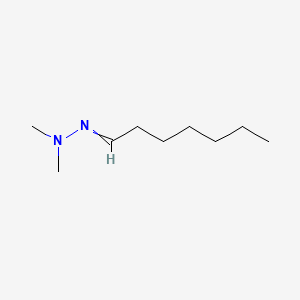
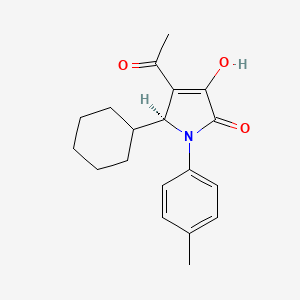
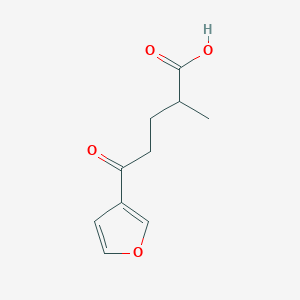
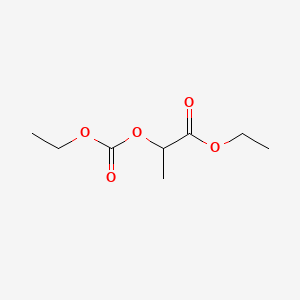
![1,2-Cyclobutanedione, 3,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-](/img/structure/B13808487.png)
![3-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13808492.png)
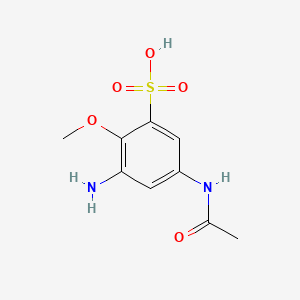
![(-)-2-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(2-methylphenyl)phosphino]butane](/img/structure/B13808499.png)
